3-[2-(1,3-Dioxanyl)]-1-(3-methoxyphenyl)-1-propanol
Description
3-[2-(1,3-Dioxanyl)]-1-(3-methoxyphenyl)-1-propanol is a synthetic organic compound characterized by a propanol backbone substituted with a 3-methoxyphenyl group at position 1 and a 1,3-dioxanyl ring at position 2.
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(3-methoxyphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-16-12-5-2-4-11(10-12)13(15)6-7-14-17-8-3-9-18-14/h2,4-5,10,13-15H,3,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGMRICCNZIIAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CCC2OCCCO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-Dioxanyl)]-1-(3-methoxyphenyl)-1-propanol typically involves the reaction of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[2-(1,3-Dioxanyl)]-1-(3-methoxyphenyl)-1-propanol can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents such as KMnO4 or OsO4.
Reduction: Employing reducing agents like LiAlH4 or NaBH4.
Substitution: Reacting with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, CrO3/Py.
Reducing agents: LiAlH4, NaBH4.
Nucleophiles: RLi, RMgX.
Electrophiles: RCOCl, RCHO.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Pharmaceutical Applications
3-[2-(1,3-Dioxanyl)]-1-(3-methoxyphenyl)-1-propanol exhibits potential therapeutic properties, particularly in the development of drugs targeting various diseases. Its applications include:
- Antioxidant Activity : Preliminary studies suggest that compounds with similar dioxane structures may exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
- Anti-inflammatory Effects : The methoxyphenyl group may contribute to anti-inflammatory activities, making this compound a candidate for formulations aimed at reducing inflammation in chronic conditions .
- Drug Delivery Systems : The compound's solubility and stability characteristics make it suitable for use in drug delivery systems, enhancing the bioavailability of poorly soluble drugs .
Material Science Applications
In material science, the compound's unique chemical structure allows for various applications:
- Polymer Synthesis : The presence of hydroxyl groups facilitates the formation of polyesters and polyurethanes, which are valuable in producing biodegradable plastics and coatings .
- Additives in Coatings : Its chemical properties can enhance the durability and performance of coatings used in industrial applications .
Case Study 1: Antioxidant Properties
A study conducted on compounds similar to this compound demonstrated significant antioxidant activity. The results indicated that these compounds could effectively scavenge free radicals, suggesting potential use in dietary supplements aimed at reducing oxidative damage .
Case Study 2: Drug Formulation Development
Research into drug formulations incorporating this compound showed improved solubility and stability profiles for hydrophobic drugs. In vitro tests indicated enhanced absorption rates compared to traditional formulations, highlighting its potential role in pharmaceutical development .
Mechanism of Action
The mechanism of action of 3-[2-(1,3-Dioxanyl)]-1-(3-methoxyphenyl)-1-propanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various enzymes and receptors, influencing biochemical processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares a propanol-dioxanyl-phenyl scaffold with several analogs. Key differences lie in the substituents on the aryl group and adjacent positions:
Key Observations :
- Chloro groups may reduce reactivity in nucleophilic environments .
- Steric Effects : Dimethyl substituents (3,4-dimethylphenyl analog) introduce steric hindrance, which could slow down reactions at the aryl ring compared to the target compound’s single methoxy group .
- Aromatic vs. Heteroaromatic : Replacing phenyl with furyl (as in the furyl analog) alters conjugation and hydrogen-bonding capacity, impacting interactions in biological systems .
Physicochemical Properties
While molecular weight data for the target compound is unavailable, analogs provide approximate benchmarks:
Notable Trends:
Insights :
Biological Activity
3-[2-(1,3-Dioxanyl)]-1-(3-methoxyphenyl)-1-propanol is a chemical compound that has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a dioxane ring and a methoxyphenyl group, contributing to its unique chemical properties. The molecular formula is CHO, with a molecular weight of approximately 250.29 g/mol. Its structure can be represented as follows:
1. Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related dioxane derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) for certain derivatives was found to be lower than that of conventional antibiotics like ampicillin, suggesting a promising alternative for treating resistant bacterial infections .
2. Anti-inflammatory Effects
The compound has been implicated in inhibiting the PI3K (phosphoinositide 3-kinase) pathway, which plays a crucial role in inflammation and immune responses. Inhibitors of PI3K have been studied for their potential in treating inflammatory diseases such as rheumatoid arthritis and asthma . The specific isoform PI3K-δ is particularly relevant as it is involved in immune cell function and inflammatory processes.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinase Activity : By targeting the PI3K pathway, the compound may modulate cellular processes such as apoptosis and cell proliferation.
- Antioxidant Properties : Some studies suggest that similar compounds possess antioxidant effects, which can mitigate oxidative stress in cells .
Study on Antimicrobial Activity
A recent investigation assessed the antibacterial efficacy of various dioxane derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited MIC values significantly lower than traditional antibiotics, demonstrating potential as effective antimicrobial agents .
Anti-inflammatory Research
Another study focused on the anti-inflammatory effects of compounds targeting the PI3K pathway. The results highlighted the importance of this pathway in regulating immune responses, with implications for developing therapies for chronic inflammatory conditions .
Comparative Analysis
The following table summarizes the structural characteristics and biological activities of related compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | CHO | Antimicrobial, Anti-inflammatory |
| 3-[2-(1,3-Dioxanyl)]-1-(4-methoxyphenyl)-1-propanol | CHO | Antimicrobial |
| 3-[2-(4-Methylphenyl)]-1-propanol | CHO | Limited biological data |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
